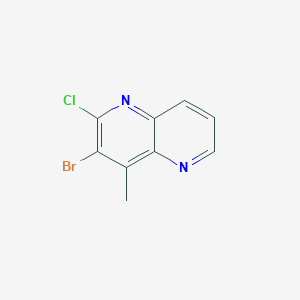

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

説明

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of bromine, chlorine, and a methyl group on the naphthyridine ring makes this compound particularly interesting for various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methyl-1,5-naphthyridine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality .

化学反応の分析

Substitution Reactions

The halogen atoms in 3-bromo-2-chloro-4-methyl-1,5-naphthyridine can be replaced by various nucleophiles through nucleophilic substitution reactions:

-

Nucleophilic Aromatic Substitution (S_NAr) : The chlorine atom can be substituted by amines or thiols under basic conditions.

Electrophilic Reactions

The compound can also undergo electrophilic reactions due to the electron-withdrawing nature of the halogens:

-

Electrophilic Aromatic Substitution : The methyl group can participate in electrophilic substitutions at the naphthyridine ring system.

Oxidation and Reduction

The compound is susceptible to oxidation and reduction processes:

-

Oxidation : Can lead to the formation of naphthyridine N-oxides.

-

Reduction : Can yield dihydronaphthyridines under specific conditions.

Coupling Reactions

This compound can participate in coupling reactions such as:

-

Suzuki Coupling : Involves the reaction with arylboronic acids to form biaryl compounds.

-

Heck Reaction : Coupling with alkenes to form substituted alkenes.

Antimicrobial Activity

Studies have shown that naphthyridine derivatives possess antimicrobial properties against various bacterial strains:

| Compound | Activity |

|---|---|

| 3-Bromo derivatives | Effective against E. coli |

| Naphthyridine derivatives | Antitubercular activity |

Antiproliferative Effects

Some studies highlight the cytotoxic effects of naphthyridines on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzo[b] naphthyridine | HL-60 | Low |

| Benzo[b] naphthyridine | HeLa | Moderate |

科学的研究の応用

Scientific Research Applications

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine has been extensively studied for its potential applications in several domains:

Medicinal Chemistry

This compound has shown promising biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 1,5-naphthyridines exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Certain naphthyridine derivatives have been noted for their ability to inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested against human cancer cell lines, showing potential as anti-cancer agents .

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization : The compound can undergo various functionalization reactions, such as nucleophilic substitutions and oxidations, leading to the formation of diverse derivatives that can be tailored for specific applications .

Material Science

Due to its unique electronic properties, this compound is explored for use in:

- Organic Light Emitting Diodes (OLEDs) : Its derivatives have potential applications in OLED technology due to their favorable photophysical properties .

- Sensors and Semiconductors : The compound's ability to form metal complexes makes it a candidate for use in sensors and semiconductor materials .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various naphthyridine derivatives, including this compound. The derivatives were tested against a panel of bacterial strains, showing significant inhibition at low concentrations. The structure–activity relationship (SAR) indicated that halogen substituents enhance antimicrobial potency.

Case Study 2: Anticancer Properties

Research conducted by the National Institutes of Health investigated the antiproliferative effects of naphthyridine derivatives on human cancer cell lines. The study found that certain modifications to the naphthyridine core significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Data Table: Summary of Applications

作用機序

The mechanism of action of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- 3-Bromo-1,5-naphthyridine

- 2-Chloro-4-methyl-1,5-naphthyridine

- 3-Methoxy-4-methyl-1,5-naphthyridine

Comparison: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is unique due to the simultaneous presence of bromine, chlorine, and a methyl group on the naphthyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can enhance its electrophilic properties, making it more reactive in substitution and coupling reactions .

生物活性

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structural features, including bromine and chlorine substituents, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including cyclization reactions and electrophilic substitutions. The presence of bromine and chlorine enhances its electrophilic properties, making it reactive in substitution and coupling reactions. This compound serves as a building block for more complex organic molecules in pharmaceutical chemistry .

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | 10–12 |

| Bacillus cereus | 8–10 |

| Pseudomonas aeruginosa | >100 |

These results suggest that while the compound is effective against certain bacteria, it shows limited activity against others like Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

The compound's mechanism of action in cancer cells involves the induction of apoptosis and interference with cell signaling pathways related to proliferation and survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It may intercalate into DNA strands, disrupting replication processes.

- Signal Transduction Modulation : The compound influences signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin.

- Cancer Research : In vitro studies indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies against lung and breast cancers.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways.

特性

IUPAC Name |

3-bromo-2-chloro-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOEUVVEVGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1Br)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250795 | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-12-8 | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。